molecular formula C28H42O2 B038059 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one CAS No. 121714-75-8

3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one

Numéro de catalogue B038059
Numéro CAS: 121714-75-8
Poids moléculaire: 410.6 g/mol
Clé InChI: UOHNARRKDSHFLD-WNLIGAPNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one, also known as TGR5 agonist, is a steroidal compound that has been gaining attention in the scientific community due to its potential therapeutic applications. TGR5 is a G protein-coupled receptor that is expressed in various tissues, including the liver, intestine, and adipose tissue. TGR5 activation has been shown to have beneficial effects on glucose and lipid metabolism, inflammation, and energy expenditure.

Mécanisme D'action

3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation leads to the activation of various signaling pathways, including the cAMP-PKA pathway and the MAPK pathway. This compound activation has been shown to increase the production of glucagon-like peptide-1 (GLP-1) in the intestine, which has been implicated in the regulation of glucose homeostasis and insulin secretion. This compound activation has also been shown to increase the expression of genes involved in lipid metabolism and energy expenditure.
Biochemical and Physiological Effects:
This compound agonists have been shown to have several biochemical and physiological effects, including the activation of GLP-1 secretion, the modulation of lipid metabolism, and the induction of thermogenesis. This compound activation has also been shown to have anti-inflammatory effects in adipose tissue and reduce the production of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of studying 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists is their potential therapeutic applications in various diseases. However, one of the limitations of studying this compound agonists is the lack of selective agonists and antagonists, which makes it difficult to study the specific effects of this compound activation.

Orientations Futures

There are several future directions for the study of 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists, including the development of selective agonists and antagonists, the investigation of the effects of this compound activation in various tissues, and the identification of novel signaling pathways involved in this compound activation. Additionally, the potential therapeutic applications of this compound agonists in various diseases, including metabolic disorders and inflammatory diseases, warrant further investigation.
In conclusion, this compound agonists have emerged as promising therapeutic agents for various diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound agonists have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of this compound agonists and to develop selective agonists and antagonists for the study of this compound activation.

Méthodes De Synthèse

The synthesis of 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists involves several steps, including the synthesis of the starting material, the introduction of the hydroxyl group at the 3-position, and the modification of the side chain. One of the most commonly used methods for synthesizing this compound agonists is the oxidation of 24-methylcholesterol to form the corresponding ketone, followed by the introduction of the hydroxyl group at the 3-position using a Grignard reagent. The side chain can be modified using various reactions, such as bromination, reduction, and acylation.

Applications De Recherche Scientifique

3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists have been studied extensively for their potential therapeutic applications in various diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease. This compound activation has been shown to improve glucose tolerance and insulin sensitivity, reduce hepatic steatosis, and increase energy expenditure in animal models. Additionally, this compound agonists have been shown to have anti-inflammatory effects in adipose tissue and reduce the production of pro-inflammatory cytokines.

Propriétés

Numéro CAS

121714-75-8

Formule moléculaire

C28H42O2

Poids moléculaire

410.6 g/mol

Nom IUPAC

(10S,13R,14R,17R)-17-[(E,2R)-5,6-dimethylhept-3-en-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one

InChI

InChI=1S/C28H42O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-26-24(12-14-28(22,23)6)27(5)13-11-21(29)15-20(27)16-25(26)30/h7-8,16-19,21-23,29H,9-15H2,1-6H3/b8-7+/t18?,19-,21?,22-,23+,27+,28-/m1/s1

Clé InChI

UOHNARRKDSHFLD-WNLIGAPNSA-N

SMILES isomérique

C[C@H](/C=C/C(C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2C(=O)C=C4[C@@]3(CCC(C4)O)C)C

SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3=C2C(=O)C=C4C3(CCC(C4)O)C)C

SMILES canonique

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3=C2C(=O)C=C4C3(CCC(C4)O)C)C

Synonymes

3-hydroxy-24-methylcholesta-5,8,22-trien-7-one
HMCTO

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.